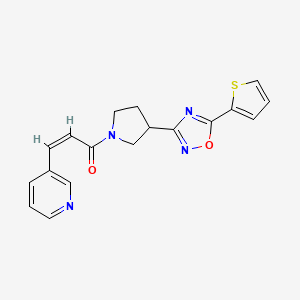

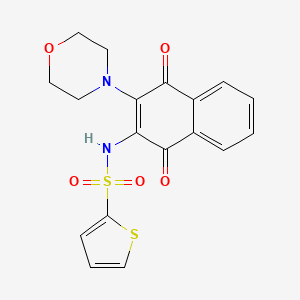

![molecular formula C13H13N3O2 B2414951 4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile CAS No. 164648-32-2](/img/structure/B2414951.png)

4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile

Vue d'ensemble

Description

“4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile” is a chemical compound with the molecular formula C13H13N3O2 and a molecular weight of 243.26 . It is used in proteomics research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13N3O2/c1-13(2)11(17)16(12(18)15-13)8-10-5-3-9(7-14)4-6-10/h3-6H,8H2,1-2H3, (H,15,18) . This code represents the compound’s molecular structure.Applications De Recherche Scientifique

Molecular Recognition and Disease Prevention

4,4-Dimethyl phytosterols, which possess structural similarities to the molecule , are notable for the presence of two methyl groups at the carbon-4 atom of the aliphatic A-ring, crucial for the molecular recognition of endogenous and exogenous bioactive compounds. These compounds have gained worldwide attention for their health benefits, particularly in disease prevention, and are involved in the endogenous cannabinoid system (ECS). Detailed studies are needed to confirm their relationship with ECS and to explore their potential in treating various diseases (Zhang et al., 2019).

Synthesis and Industrial Applications

5,5′-Methylene-bis(benzotriazole) (2) is synthesized for use as a versatile intermediate in the production of metal passivators and light-sensitive materials. Despite its utility, there has been a lack of easily performed synthesis methods in the literature. However, a practical pilot-scale synthesis method has been developed, contributing to the field of green chemistry (Gu et al., 2009).

DNA Binding and Fluorescent Staining

Hoechst 33258, a synthetic dye, binds strongly to the minor groove of double-stranded B-DNA and is widely used as a fluorescent DNA stain. It has found applications in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values, and as a model system for investigating the molecular basis of DNA sequence recognition and binding. Hoechst derivatives also have potential uses as radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).

Corrosion Inhibition

Tolyltriazole has been used as an inhibitor for copper and brass in various corrosive environments, demonstrating its effectiveness in reducing the oxidation of copper and protecting it in different corrosive atmospheres. This makes it a valuable compound in the field of corrosion inhibition (Walker, 1976).

Safety and Hazards

Propriétés

IUPAC Name |

4-[(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-13(2)11(17)16(12(18)15-13)8-10-5-3-9(7-14)4-6-10/h3-6H,8H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOHJPOTJVYPGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CC2=CC=C(C=C2)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2414870.png)

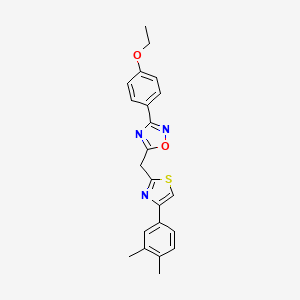

![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2414871.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2414874.png)

![1-benzyl-N-(1-methoxypropan-2-yl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2414875.png)

![1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride](/img/structure/B2414878.png)

![[(9h-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid](/img/structure/B2414883.png)

![2-[(4-Fluorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2414884.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide](/img/structure/B2414891.png)